2-oct-7-ynoxyoxane
Overview
Description
2-oct-7-ynoxyoxane is a chemical compound with the molecular formula C13H22O2. It belongs to the class of tetrahydropyrans and is characterized by its unique structure, which includes an octynyl group attached to a tetrahydropyran ring. This compound is a colorless liquid and is commonly used in organic synthesis and medicinal chemistry due to its interesting chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oct-7-ynoxyoxane typically involves the reaction of an appropriate alkyne with a tetrahydropyran derivative. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins using various catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt complexes, silver triflate, and copper systems . These reactions are generally carried out under mild conditions and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-oct-7-ynoxyoxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-oct-7-ynoxyoxane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a valuable scaffold for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-oct-7-ynoxyoxane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapy.
Comparison with Similar Compounds
2-oct-7-ynoxyoxane can be compared with other similar compounds, such as:
2-(3-Butynyloxy)tetrahydropyran: Another tetrahydropyran derivative with a butynyl group.
Tetrahydro-2H-pyran: The parent compound without any substituents.
2-(Hex-5-yn-1-yloxy)tetrahydropyran: A similar compound with a hexynyl group.
The uniqueness of this compound lies in its specific alkyne group, which imparts distinct chemical properties and biological activity compared to other tetrahydropyran derivatives.
Biological Activity
2-Oct-7-ynoxyoxane is a chemical compound classified as a tetrahydropyran derivative, characterized by its unique octynyl group attached to a tetrahydropyran ring. Its molecular formula is C13H22O2, and it has gained attention in the fields of organic synthesis and medicinal chemistry due to its intriguing biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
The synthesis of this compound typically involves hydroalkoxylation reactions using various catalysts. The compound can undergo multiple types of reactions, including oxidation, reduction, and substitution, which can yield various derivatives with potentially different biological activities.
Property | Value |
---|---|
Molecular Formula | C13H22O2 |
IUPAC Name | This compound |
Physical State | Colorless liquid |
Common Applications | Organic synthesis, medicinal chemistry |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The alkyne group in the compound can participate in various chemical reactions that lead to the formation of reactive intermediates. These intermediates may interact with cellular components, potentially influencing cellular processes such as signaling pathways and metabolic functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication by targeting viral polymerases. For instance, compounds derived from tetrahydropyran structures have shown promise as inhibitors against the dengue virus (DENV), with significant reductions in viral load observed in vitro .
- Anti-cancer Properties : Some derivatives of tetrahydropyran compounds have been investigated for their potential anti-cancer effects. The specific interactions of this compound with cancer cell lines remain an area for further research but are promising based on related compounds.
Case Study 1: Antiviral Screening
A study evaluated the antiviral properties of various tetrahydropyran derivatives, including those structurally similar to this compound. In vitro assays demonstrated that these compounds could significantly inhibit DENV replication in BHK-21 cells. The most effective compounds showed IC50 values ranging from 3.58 μM to 19.67 μM, indicating strong antiviral potential .
Case Study 2: Medicinal Chemistry Applications
In medicinal chemistry research, this compound was utilized as an intermediate in synthesizing novel drug candidates aimed at various therapeutic targets. The compound's unique structure facilitated the development of analogs with improved efficacy and selectivity against specific biological targets, showcasing its versatility in drug design.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
This compound | Antiviral | TBD |
2-(3-Butynyloxy)tetrahydropyran | Antiviral | TBD |
Tetrahydro-2H-pyran | Limited biological activity | N/A |
Properties
IUPAC Name |
2-oct-7-ynoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZDDWHYRFZHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275829, DTXSID60884929 | |
Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-31-1, 158576-21-7 | |
Record name | Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16695-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-(7-octynyloxy)-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.